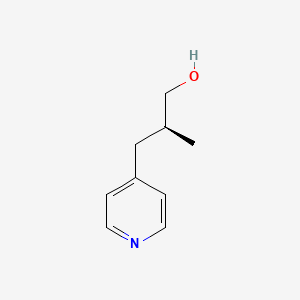

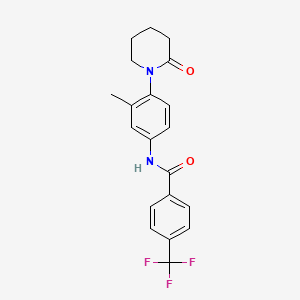

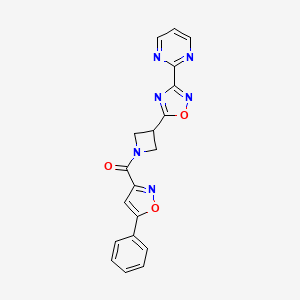

![molecular formula C13H14ClN3 B2545335 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 109098-07-9](/img/structure/B2545335.png)

3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of triazolo derivatives involves various methods. For instance, one method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Molecular Structure Analysis

Triazoles have two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . The molecular structure of triazoles allows them to bind to the DNA-Topo II complex .

Chemical Reactions Analysis

Triazole compounds, including “this compound”, can undergo various chemical reactions. For example, they can form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .

Physical And Chemical Properties Analysis

Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are readily capable of binding in the biological system with a variety of enzymes and receptors .

Applications De Recherche Scientifique

Spectroscopic Analysis and Biological Activity

A study by Kuruvilla et al. (2018) focused on the vibrational spectroscopic analysis (FT-IR, FT-Raman) and quantum mechanical study of a structurally similar compound, providing insights into its spectroscopic properties, molecular geometry, and potential biological activity. The research highlighted the compound's significant electrophilicity index, suggesting its biological activity, and explored its natural bond orbital and Fukui functions to understand its chemical reactivity. This comprehensive analysis underlines the potential of such compounds in biological applications due to their physicochemical properties (Kuruvilla et al., 2018).

Novel Derivatives and Potential Drug Applications

Research by Barsy et al. (2000) detailed the synthesis of new pyrazolo- and triazolo[5,1-c][1,2,4]triazepine derivatives through intermolecular Wittig reaction. This study is indicative of the continuous efforts in synthesizing novel heterocyclic compounds with potential applications as effective drugs. The methodology presented offers a new route to prepare biologically important derivatives, emphasizing the chemical versatility and potential therapeutic applications of the triazoloazepine scaffold (Barsy et al., 2000).

Herbicidal Activity

Wang et al. (2006) designed and synthesized novel 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones, demonstrating their herbicidal activities against rape and barnyard grass. This study showcases the application of such compounds in agriculture, providing a foundation for the development of new herbicides based on the triazoloazepine core structure (Wang et al., 2006).

Anticonvulsant Activities

Fiakpui et al. (1999) synthesized a series of pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines, demonstrating good anticonvulsant activity in specific models. This research contributes to the understanding of the pharmacological profile of triazoloazepine derivatives and their potential as anticonvulsant agents (Fiakpui et al., 1999).

Mécanisme D'action

Target of Action

It is known that triazole compounds, which include 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepine, are capable of binding in the biological system with a variety of enzymes and receptors .

Mode of Action

It is known that triazole compounds can make specific interactions with different target receptors .

Biochemical Pathways

Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability .

Result of Action

It is known that triazole compounds can show versatile biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

It is known that environmental factors can greatly impact the action of a compound .

Orientations Futures

The future directions for “3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” and similar compounds involve further exploration of their antimicrobial, antioxidant, and antiviral potential . For instance, one compound displayed nearly one third of the activity of doxorubicin, suggesting it may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-11-7-5-10(6-8-11)13-16-15-12-4-2-1-3-9-17(12)13/h5-8H,1-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGMTQJBXXFRJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

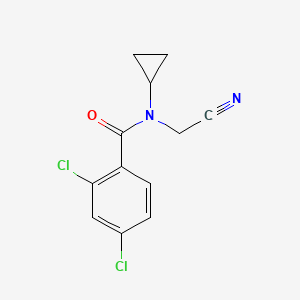

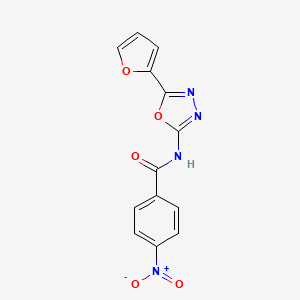

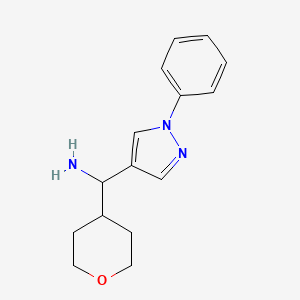

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetamide](/img/structure/B2545252.png)

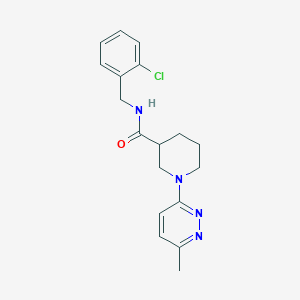

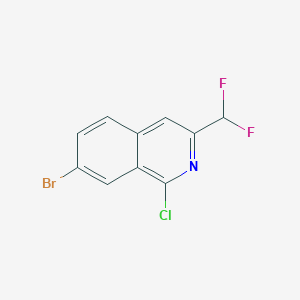

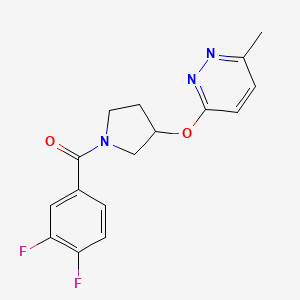

![N-(2,6-Difluorophenyl)-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2545256.png)

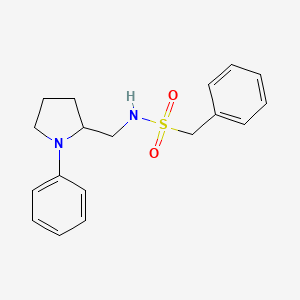

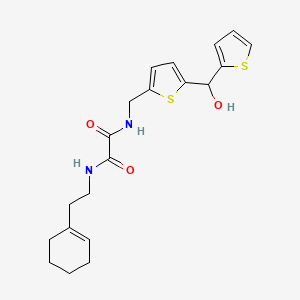

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545271.png)